molecular formula C6H9N3O B12820791 N,N-dimethyl-1H-imidazole-2-carboxamide

N,N-dimethyl-1H-imidazole-2-carboxamide

Cat. No.: B12820791
M. Wt: 139.16 g/mol
InChI Key: QIQICVKRWUAGNC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is substituted with a carboxamide group at the 2-position and two methyl groups on the nitrogen atoms.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,N-dimethyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C6H9N3O/c1-9(2)6(10)5-7-3-4-8-5/h3-4H,1-2H3,(H,7,8)

InChI Key

QIQICVKRWUAGNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, erbium triflate for multicomponent reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce different substituted imidazoles.

Scientific Research Applications

N,N-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of N,N-dimethyl-1H-imidazole-2-carboxamide with key analogs:

Structural Analogues

Compound Name Substituents Key Features Biological Activity Reference
1-Methyl-1H-imidazole-2-carboxamide Methyl at N1, carboxamide at C2 Enhanced reactivity due to methyl and carboxamide synergy; used in antimicrobial research Antimicrobial, enzyme inhibition
N-Methyl-1H-benzo[d]imidazole-2-carboxamide Benzimidazole core with methyl and carboxamide Broader π-system improves DNA intercalation; anticancer and antiviral applications Anticancer, antiviral
N-(Cyclopentylmethyl)-1H-imidazole-1-carboxamide Cyclopentylmethyl group at N1 Bulky substituent enhances selectivity for kinase inhibition Anticancer (IC50: 5.2 μM)
N,N-Dimethyl-4-nitro-1H-imidazol-2-amine Nitro group at C4, dimethylamine at C2 Nitro group confers radiosensitizing properties; used in hypoxia-targeting therapies Radiopharmaceuticals
Ethyl 4-ethyl-2,5-dihydro-1H-imidazole-1-carboxylate Ethyl ester and ethyl groups on dihydroimidazole Reduced aromaticity alters solubility; applied in coordination chemistry Catalyst ligands

Functional Group Analysis

  • Carboxamide vs. Carboxylate : Carboxamide groups (as in this compound) improve hydrogen-bonding capacity compared to carboxylate esters (e.g., Ethyl 4-ethyl-2,5-dihydro-1H-imidazole-1-carboxylate), enhancing target binding in biological systems .
  • Ring Expansion : Benzimidazole derivatives (e.g., N-Methyl-1H-benzo[d]imidazole-2-carboxamide) exhibit stronger DNA interaction due to extended aromaticity, whereas imidazole analogs like this compound may prioritize enzyme inhibition .

Key Research Findings

  • Synthetic Flexibility : The carboxamide group at C2 allows facile derivatization, enabling the development of libraries for high-throughput screening .
  • Crystallographic Studies : SHELX software has been instrumental in resolving structures of similar imidazole derivatives, aiding in the analysis of hydrogen-bonding networks critical for activity .
  • Structure-Activity Relationship (SAR) : Dimethylation at nitrogen reduces metabolic degradation compared to unmethylated analogs, as observed in benzimidazole derivatives .

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